BSJ-03-123

PROTAC CDK6 degradation CDK4 selectivity

Researchers studying CDK4/6 biology face confounding results when dual inhibitors simultaneously suppress both kinases. BSJ-03-123 solves this: a CDK6-selective PROTAC degrader that spares CDK4, enabling unambiguous CDK6-specific functional studies. • Zero CDK4 degradation at 250 nM (Jurkat cells) confirmed by proteomics • Superior anti-proliferative activity vs. palbociclib in CDK6-dependent AML (Kasumi-1, SKNO-1) • Matched negative control BSJ-Bump available for rigorous target engagement studies ≥98% HPLC purity; global cold-chain shipping.

Molecular Formula C47H56N10O11
Molecular Weight 937.0 g/mol
Cat. No. B2452121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-03-123
Molecular FormulaC47H56N10O11
Molecular Weight937.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
InChIInChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53)
InChIKeyLUHCYAOYQIFNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BSJ-03-123: A CDK6-Selective PROTAC Degrader


BSJ-03-123 (IUPAC: N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide; CAS 2361493-16-3) is a phthalimide-based proteolysis-targeting chimera (PROTAC) that conjugates the CDK4/6 inhibitor palbociclib to the cereblon (CRBN) E3 ligase ligand pomalidomide via a triethylene glycol linker [1]. Unlike the parent inhibitor palbociclib which inhibits both CDK4 and CDK6 kinase activity, BSJ-03-123 functions as a selective CDK6 degrader that induces ubiquitin-proteasome-mediated degradation of CDK6 while sparing the closely related homolog CDK4 [2]. This compound is primarily utilized as a chemical biology tool for interrogating CDK6-specific functions in cancer models, particularly acute myeloid leukemia (AML) where CDK6 dependency has been established .

1 PROTAC mechanism CDK6-selective degradation via CRBN E3 ligase recruitment
2 Homolog selectivity Sparing of CDK4 enables CDK6-specific pathway interrogation
3 Tool compound Chemical biology probe for CDK6-dependent cancer models, especially AML

Why Generic Substitution of BSJ-03-123 Fails


PROTAC molecules targeting CDK4/6 are not functionally interchangeable due to three critical variables: (i) the warhead ligand's kinase selectivity profile, (ii) the E3 ligase recruiter choice, and (iii) most critically, the linker composition and attachment geometry which dictates ternary complex formation efficiency and homolog selectivity [1]. For instance, palbociclib-based PROTACs with identical warhead and E3 recruiter but differing linkers exhibit divergent degradation profiles—some degrade both CDK4 and CDK6 (e.g., BSJ-03-204, CP-10), while others such as BSJ-03-123 achieve CDK6-selective degradation with minimal CDK4 depletion [2]. Furthermore, palbociclib-based PROTACs employing VHL E3 ligase recruiters demonstrate distinct degradation kinetics and target engagement compared to CRBN-based counterparts [3]. Therefore, substituting BSJ-03-123 with another palbociclib-derived PROTAC—even one with similar nominal target annotation—will fundamentally alter the experimental outcome, as the compound's CDK6-selective degradation phenotype and differential ternary complex formation cannot be replicated by analogs with alternative linker architectures or E3 ligase engagements [1].

Linker Linker architecture (triethylene glycol vs alkyl/propargyl) determines CDK4 co-degradation; substitution may switch dual degradation profile.
E3 ligase CRBN vs VHL recruiter choice alters degradation kinetics and target engagement; not functionally equivalent.
Warhead Palbociclib-based PROTACs share warhead selectivity, but ternary complex efficiency and degradation profile vary; confirm homolog degradation in your assay.

Differentiation Evidence vs. Palbociclib-Derived PROTACs


CDK6-Selective Degradation Sparing CDK4

BSJ-03-123 demonstrates homolog-selective degradation of CDK6 without measurable depletion of CDK4, a profile not observed with closely related palbociclib-derived PROTACs. In Jurkat cells treated with 250 nM BSJ-03-123 for 5 hours, proteomics analysis confirmed selective CDK6 degradation while CDK4 levels remained unchanged [1]. In direct contrast, BSJ-03-204 (a palbociclib-based PROTAC with an alkyl linker) degrades both CDK4 and CDK6, with IC50 values of 26.9 nM and 10.4 nM respectively against CDK4/cyclin D1 and CDK6/cyclin D1 in biochemical assays . Similarly, CP-10 (palbociclib-propargyl conjugated via PEG linker) achieves DC50 values of 150-180 nM for CDK4 and 2.1 nM for CDK6, confirming dual-target degradation [2]. BSJ-03-123 exhibited no CDK4 degradation at concentrations ranging from 50-1000 nM following 3-hour treatment, while time-dependent CDK6 depletion was observed at 200 nM within 3 hours .

CDK6 vs CDK4 degradation
Head-to-head
Zero detectable CDK4 degradation at 50–1000 nM (3 h); CDK6 depleted. Comparators BSJ-03-204, CP-10 degrade both CDK4 and CDK6.
Supports CDK6-specific biology attribution without CDK4 confounding.
Jurkat cells, proteomics/Western blot; BSJ-03-204 IC50 26.9 nM (CDK4), 10.4 nM (CDK6); CP-10 DC50 2.1 nM (CDK6), 150–180 nM (CDK4).
PROTAC CDK6 degradation CDK4 selectivity targeted protein degradation chemical biology

Ternary Complex: CRBN-CDK6, Not CDK4

The selectivity of BSJ-03-123 for CDK6 degradation is mechanistically underpinned by differential ternary complex formation. Using a NanoBiT luciferase complementation assay in 293T CRBN−/− cells expressing C-terminal CDK4/6 LgBit fusions and N-terminal SmBit CRBN fusions, BSJ-03-123 induced rapid, dose-dependent ternary complex formation between CDK6 and CRBN, but did not promote detectable ternary complex formation between CDK4 and CRBN [1]. Ternary complex formation was abolished by pretreatment with palbociclib (occupying the CDK6 ATP-binding site) or lenalidomide (occupying the CRBN binding site), confirming the requirement for simultaneous engagement of both protein targets . In contrast, dual degraders such as BSJ-03-204 and CP-10 form ternary complexes with both CDK4 and CDK6, consistent with their dual degradation profiles [2].

Ternary complex selectivity
Head-to-head
CDK6-CRBN complex formed; no detectable CDK4-CRBN complex. Dual degraders BSJ-03-204/CP-10 form both complexes.
Mechanistic basis for CDK6 selectivity; unique linker geometry restricts CRBN proximity to CDK6.
NanoBiT luciferase assay, 293T CRBN−/− cells; complex blocked by palbociclib or lenalidomide.
PROTAC mechanism ternary complex CRBN recruitment NanoBiT assay E3 ligase

Anti-Proliferative Activity in CDK6-Dependent AML

BSJ-03-123 demonstrates superior anti-proliferative activity compared to the parent CDK4/6 inhibitor palbociclib in CDK6-dependent AML models. In viability assays using Kasumi-1 and SKNO-1 AML cell lines, BSJ-03-123 treatment resulted in significantly greater reduction in cell viability than equimolar palbociclib treatment [1]. BSJ-03-123 induces G1 cell-cycle arrest without measurable apoptosis in CDK6-dependent AML cell lines, while palbociclib, as a reversible ATP-competitive inhibitor, requires sustained high-concentration exposure to maintain target suppression and is subject to CDK6 amplification-mediated resistance . The degradation mechanism of BSJ-03-123 removes the CDK6 protein entirely, circumventing resistance mechanisms driven by CDK6 overexpression or point mutations that attenuate inhibitor binding [2].

AML cell proliferation
Head-to-head
Greater viability reduction than palbociclib in Kasumi-1 and SKNO-1 AML cells; G1 arrest without apoptosis.
Supports CDK6-dependent AML model-response interpretation.
Degradation may bypass CDK6 amplification-mediated resistance; evaluate in your model.
AML CDK6 dependency G1 arrest anti-proliferative leukemia

Proteome-Wide Selectivity Without IKZF1/3 Degradation

Unlike many CRBN-recruiting PROTACs that induce unintended degradation of IKZF1/3 (Ikaros/Aiolos) transcription factors, BSJ-03-123 demonstrates proteome-wide selectivity for CDK6 without IKZF1/3 depletion. Proteomics analysis in Molt4 cells following 5-hour treatment with 250 nM BSJ-03-123 confirmed selective CDK6 degradation among the proteome, with IKZF1 and IKZF3 protein levels remaining unchanged [1]. In direct contrast, BSJ-03-204 does not induce IKZF1/3 degradation, but this is a shared feature of certain palbociclib-based PROTACs rather than a differentiating advantage of BSJ-03-123 . However, other CRBN-based CDK-targeting PROTACs—particularly those utilizing different warhead-linker combinations—exhibit variable IKZF1/3 degradation that confounds phenotypic interpretation [2].

IKZF1/3 off-target
Class-level
No IKZF1/3 degradation at 250 nM (5 h, Molt4 cells); proteome-wide CDK6 selectivity observed.
Reduces confounding transcriptional effects from Ikaros/Aiolos depletion.
Shared feature with some palbociclib PROTACs; verify in your cellular context.
off-target degradation IKZF1 IKZF3 proteomics selectivity

Triethylene Glycol Linker Drives CDK6 Selectivity

Comparative analysis of palbociclib-derived PROTACs with varying linker compositions reveals that linker architecture is the primary determinant of CDK4 versus CDK6 degradation selectivity. BSJ-03-123 incorporates a flexible triethylene glycol linker (11-atom chain with three ether oxygens) connecting the palbociclib warhead to the pomalidomide CRBN recruiter, yielding exclusive CDK6 degradation [1]. In contrast, BSJ-03-204 employs an alkyl linker (butyl chain) and degrades both CDK4 and CDK6 with IC50 values of 26.9 nM and 10.4 nM respectively . CP-10, utilizing a propargyl-PEG linker, achieves preferential CDK6 degradation (DC50 = 2.1 nM) but also degrades CDK4 (DC50 = 150-180 nM) [2]. The triethylene glycol linker in BSJ-03-123 uniquely restricts productive ternary complex geometry to CDK6-CRBN while preventing CDK4-CRBN proximity, establishing a clear structure-degradation relationship [1].

Linker structure–activity
Head-to-head
Triethylene glycol linker → exclusive CDK6 degradation. Alkyl (butyl) linker → dual CDK4/6; propargyl-PEG linker → dual with CDK6 preference.
Linker is primary determinant of homolog selectivity; guides rational PROTAC selection.
Warhead (palbociclib) and CRBN recruiter held constant across comparators.
linker design SAR PROTAC optimization degradation selectivity chemical biology

Research Applications of BSJ-03-123


CDK6- vs. CDK4-Specific Functions in Cell Cycle

BSJ-03-123 enables unambiguous interrogation of CDK6-dependent biology without confounding CDK4 depletion. In experimental systems where CDK4 and CDK6 exhibit overlapping or compensatory functions, the homolog-selective degradation profile of BSJ-03-123—confirmed by proteomics showing zero CDK4 degradation at 250 nM in Jurkat cells—allows researchers to attribute observed phenotypes specifically to CDK6 loss [1]. This is particularly valuable for studies investigating CDK6-amplified cancers, where palbociclib or dual degraders such as BSJ-03-204 would simultaneously suppress both kinases and obscure CDK6-specific contributions [2].

CDK6 Dependency in AML Models

BSJ-03-123 is uniquely suited for AML research where CDK6—but not CDK4—constitutes an oncogenic dependency. The compound demonstrates potent anti-proliferative effects in CDK6-dependent AML cell lines including Kasumi-1 and SKNO-1, surpassing the efficacy of the parent inhibitor palbociclib [3]. The degradation mechanism circumvents CDK6 amplification-mediated resistance that limits palbociclib's durability, enabling sustained CDK6 suppression and more accurate assessment of CDK6 as a therapeutic target in AML [2].

PROTAC Ternary Complex and E3 Ligase Selectivity

BSJ-03-123 serves as a benchmark tool for investigating the structural determinants of PROTAC-mediated ternary complex selectivity. The differential formation of CDK6-CRBN versus CDK4-CRBN ternary complexes—quantified via NanoBiT luciferase complementation—provides a well-characterized system for studying how linker geometry and warhead positioning influence productive E3 ligase engagement [1]. This compound is particularly valuable for laboratories developing computational models of ternary complex formation or performing structure-guided optimization of degrader selectivity [2].

Negative Control with Matched Inactive Degrader

BSJ-03-123 is paired with a commercially available negative control compound, BSJ-Bump, which contains a structural modification that abolishes CDK6 binding while preserving physicochemical properties . This matched pair enables rigorous control experiments that distinguish on-target CDK6 degradation effects from off-target or compound-specific artifacts. The availability of this validated negative control distinguishes BSJ-03-123 from many PROTAC tools lacking dedicated inactive controls, strengthening the interpretability of phenotypic screening and target validation studies .

Application
Selection Property
Validation Focus
CDK6-selective degradation studies
CDK6 degradation with CDK4 sparing
Verify CDK4 protein levels unchanged; attribute phenotype to CDK6 loss
CDK6-dependent AML models
Sustained CDK6 degradation, resistance bypass potential
Assess anti-proliferative response in CDK6-amplified AML lines; compare with palbociclib
Ternary complex selectivity
Differential CRBN recruitment: CDK6 vs CDK4
Confirm CDK6-CRBN complex formation and absence of CDK4-CRBN complex in assay
Matched negative control experiments
Inactive control (BSJ-Bump) available
Use BSJ-Bump to discriminate on-target degradation from compound-specific artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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